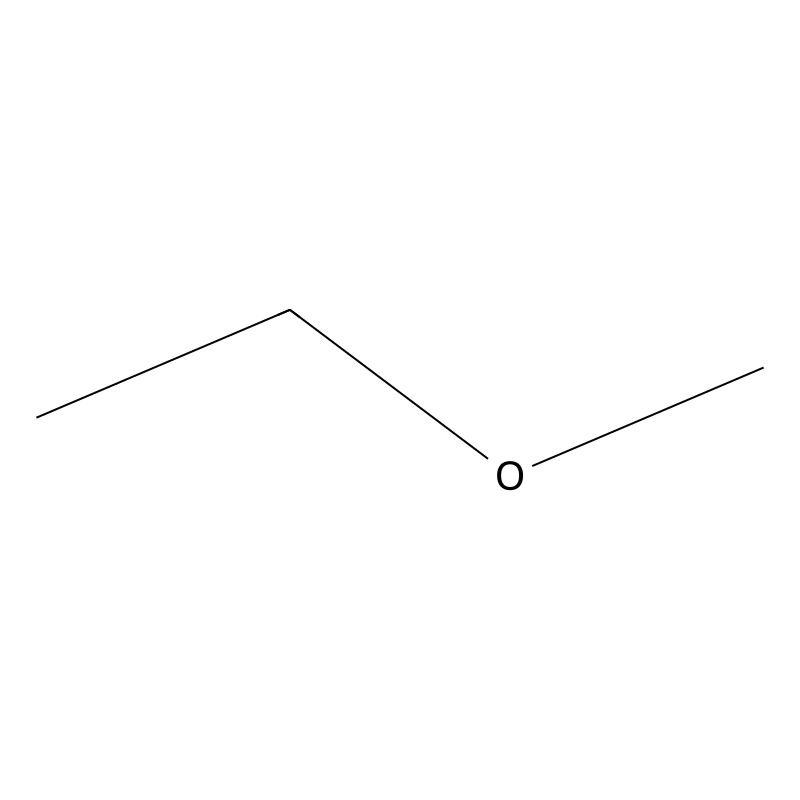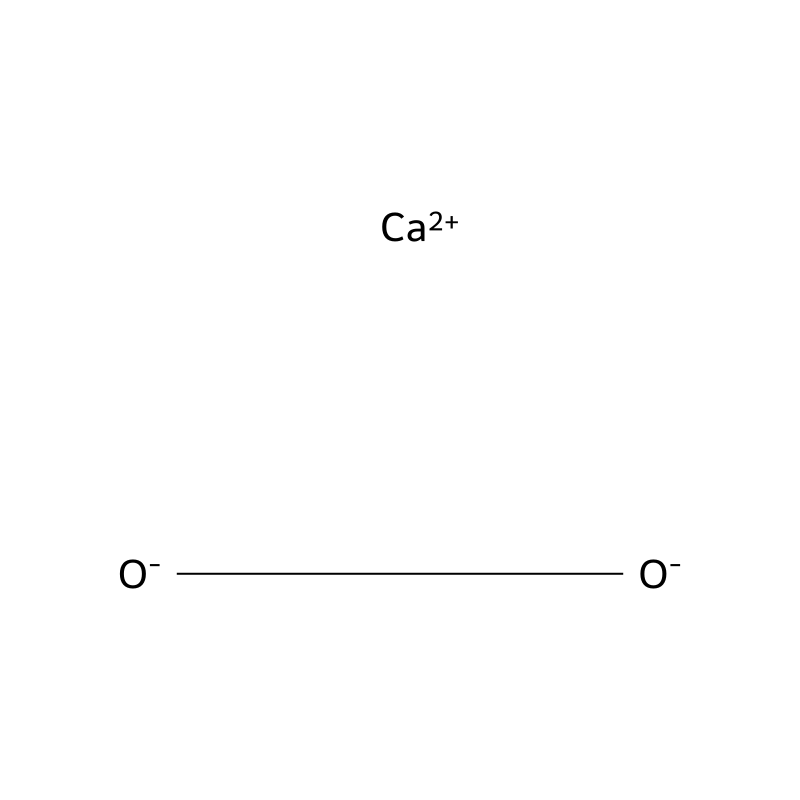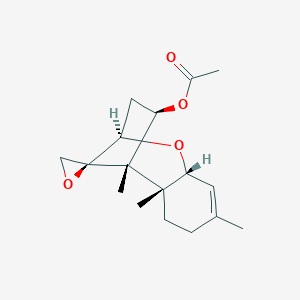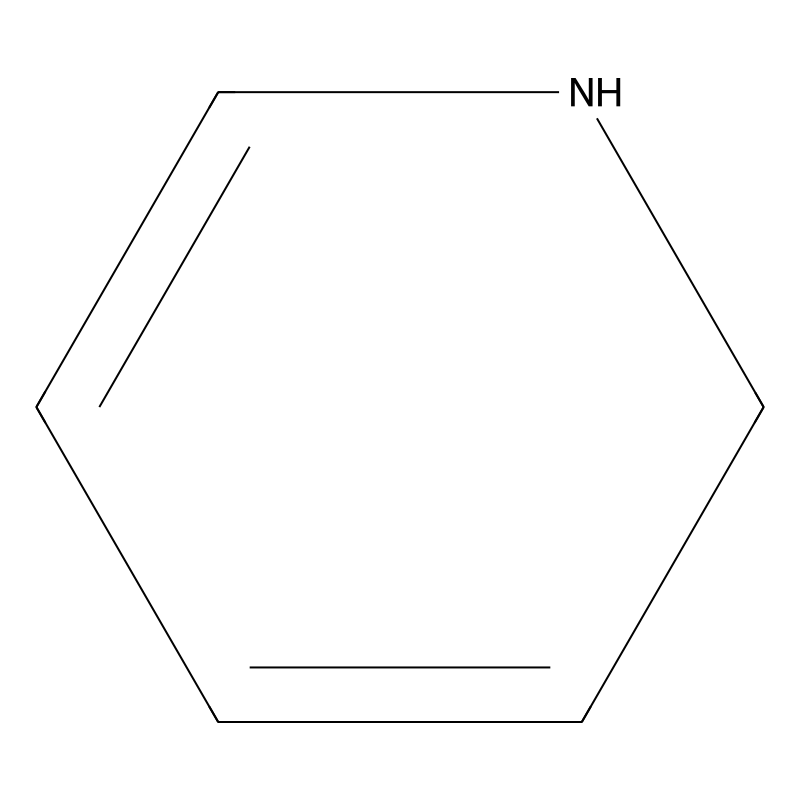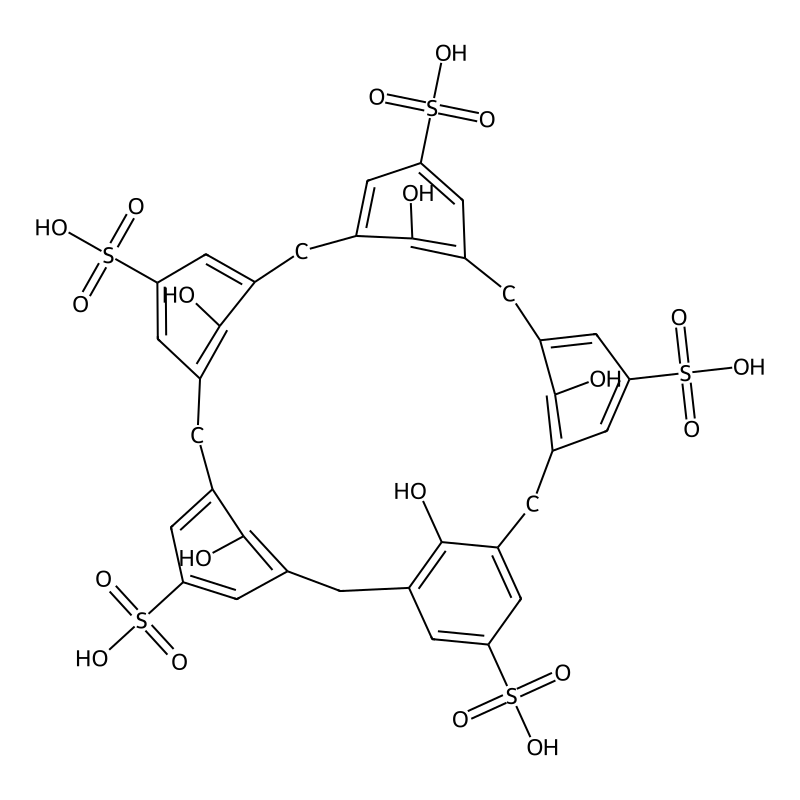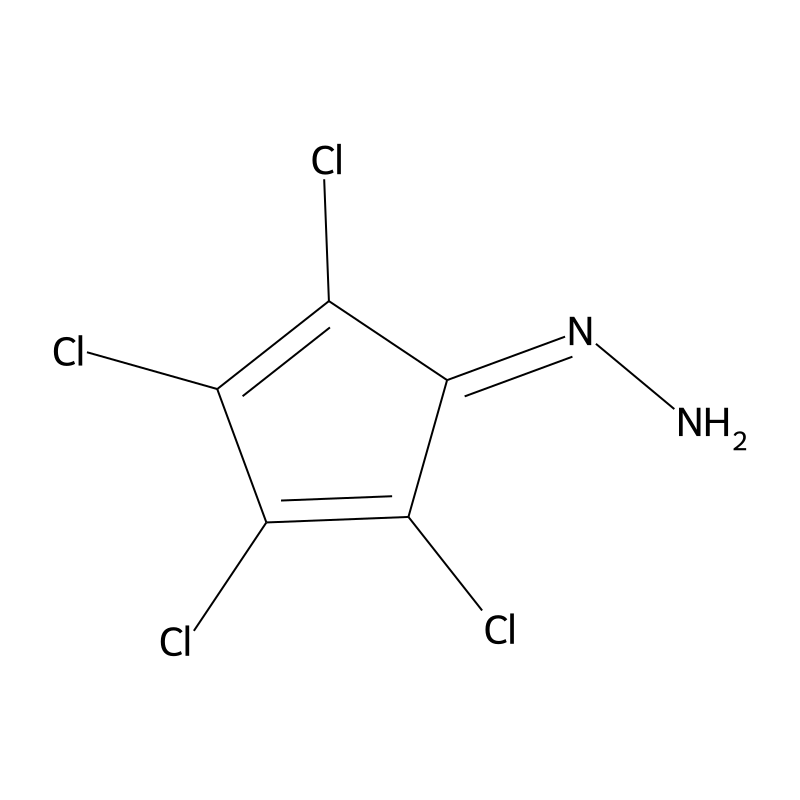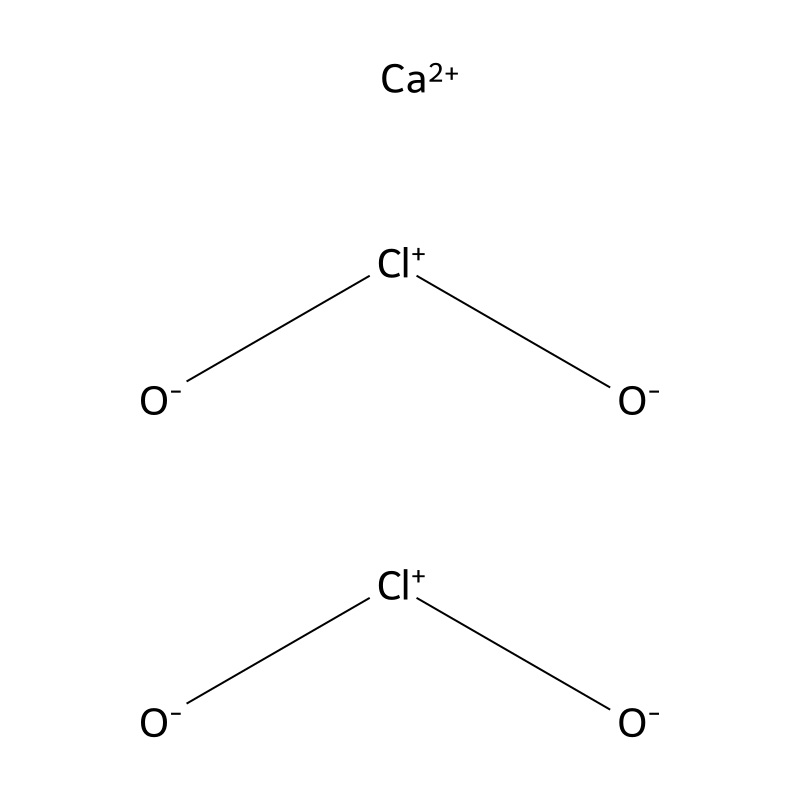Retinyl propionate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Retinyl propionate is an ester of retinol, also known as vitamin A, and propionic acid. Its chemical formula is C23H34O2, and it is recognized for its role in skin health and cosmetic applications. As a derivative of retinol, retinyl propionate is utilized primarily in dermatological formulations due to its potential benefits in skin rejuvenation and anti-aging treatments. Unlike other retinoids, retinyl propionate has a unique metabolic profile that contributes to its effectiveness in promoting skin health while minimizing irritation often associated with more potent retinoids like retinoic acid .
The mechanism of action of RP is still being explored, but it likely involves conversion to retinoic acid within the skin []. Retinoic acid interacts with retinoic acid receptors (RARs) in skin cells, influencing gene expression and promoting various cellular processes []. These processes may contribute to potential benefits like:
The biological activity of retinyl propionate is primarily linked to its ability to activate retinoic acid receptors in the skin, which are essential for regulating gene expression related to cell growth and differentiation. Studies have shown that retinyl propionate exhibits higher activation levels of these receptors compared to other forms of vitamin A, such as retinyl palmitate . This enhanced receptor activation leads to improved skin penetration and metabolism, resulting in increased synthesis of hyaluronic acid and other extracellular matrix components that contribute to skin elasticity and hydration .
Retinyl propionate can be synthesized through the esterification of retinol with propionic acid. The general synthesis involves the following steps:
- Reactants: Retinol (vitamin A) and propionic acid.
- Catalyst: Toluene-4-sulfonic acid is often used as a catalyst.
- Conditions: The reaction typically occurs in cyclohexane at elevated temperatures (around 70°C) for several hours.
- Yield: The process can yield high purity levels (up to 98%) depending on the reaction conditions .
This method allows for the efficient production of retinyl propionate suitable for cosmetic applications.
Retinyl propionate is widely used in various cosmetic formulations due to its beneficial effects on skin health. Common applications include:
- Anti-aging creams: Promotes collagen synthesis and reduces fine lines.
- Moisturizers: Enhances skin hydration by stimulating hyaluronic acid production.
- Sunscreens: Provides additional protection against UV-induced damage.
- Acne treatments: Helps regulate cell turnover and prevent clogged pores .
Its lower irritation potential compared to other retinoids makes it suitable for sensitive skin types.
Retinyl propionate shares similarities with several other vitamin A derivatives but has distinct properties that set it apart. Here are comparisons with a few similar compounds:
| Compound | Unique Features |
|---|---|
| Retinol | Direct precursor to retinoic acid; higher irritation potential; more potent but less stable. |
| Retinyl Palmitate | Less bioactive than retinyl propionate; higher molecular weight affects penetration; often used in milder formulations. |
| Tretinoin (All-Trans Retinoic Acid) | Most potent form; used primarily for acne treatment; higher risk of irritation; requires prescription in many regions. |
| Retinaldehyde | Intermediate form between retinol and tretinoin; effective but less irritating than tretinoin; requires conversion to retinoic acid for activity. |
Retinyl propionate stands out due to its balanced efficacy and lower irritation potential, making it an attractive option for consumers seeking anti-aging benefits without the adverse effects commonly associated with stronger retinoids .
XLogP3
UNII
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 36 of 158 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 122 of 158 companies with hazard statement code(s):;
H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
KEGG Target based Classification of Drugs
Thyroid hormone like receptors
Retinoic acid receptor (RAR)
NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]
Pictograms

Health Hazard
